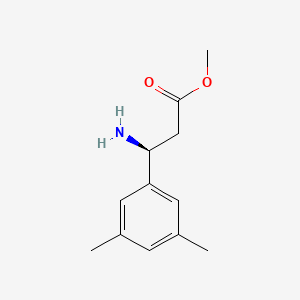

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate

Description

Methyl (S)-3-amino-3-(3,5-dimethylphenyl)propanoate is a chiral ester derivative featuring a 3,5-dimethylphenyl substituent at the β-position of the amino acid backbone. This compound is of interest in pharmaceutical and materials science research, particularly as a precursor for ligands or bioactive molecules.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3,5-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-8-4-9(2)6-10(5-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |

InChI Key |

MBBNKRCFVWUXSW-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CC(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and methyl acrylate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,5-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.

Amination: The alcohol is then converted to the amine through an amination reaction using ammonia or an amine source under suitable conditions.

Esterification: Finally, the amine is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines.

Scientific Research Applications

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Halogenated Derivatives

A critical distinction arises when comparing the 3,5-dimethylphenyl group in the target compound with halogenated analogs. For example:

Methyl (S)-3-Amino-3-(3,5-Difluorophenyl)Propanoate Hydrochloride ()

- Substituents : 3,5-Difluorophenyl group.

- Key Differences: Fluorine atoms introduce strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methyl groups.

Ethyl 2-((2-Amino-3,5-Dibromobenzyl)Amino)-3-Phenylpropanoate ()

- Substituents : 3,5-Dibromophenyl group.

- The ethyl ester group (vs. methyl in the target compound) may influence lipophilicity and metabolic stability.

Table 1: Substituent-Driven Properties

| Compound | Substituents | Electron Effects | Steric Bulk | Solubility Profile |

|---|---|---|---|---|

| Target Compound | 3,5-Dimethylphenyl | Electron-donating | Moderate | Likely moderate lipophilicity |

| 3,5-Difluorophenyl Derivative (HCl salt) | 3,5-Difluorophenyl | Electron-withdrawing | Low | High (due to HCl salt) |

| 3,5-Dibromophenyl Derivative | 3,5-Dibromophenyl | Electron-withdrawing | High | Low (bromine increases lipophilicity) |

Methyl (S)-3-Amino-3-(3,5-Difluorophenyl)Propanoate Hydrochloride ()

- Commercial Availability : Offered as a hydrochloride salt, suggesting optimized synthetic protocols for salt formation to enhance stability and purity.

Structural and Crystallographic Considerations

While direct crystallographic data for the target compound are absent, the SHELX system () is widely employed for small-molecule refinement. Structural validation tools () ensure accuracy in bond lengths and angles, critical for comparing derivatives. For instance:

- The 3,5-dimethylphenyl group may induce distinct crystal packing due to symmetric substitution, whereas halogenated analogs (e.g., fluorine or bromine) could form halogen bonds or alter lattice stability .

Biological Activity

Methyl (S)-3-amino-3-(3,5-dimethylphenyl)propanoate is a chiral compound with significant potential in various biological applications. Its unique structural features contribute to its interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C12H17N1O2

- Molar Mass : Approximately 207.27 g/mol

- Chirality : The presence of a chiral center at the carbon adjacent to the amino group influences its biological activity and pharmacokinetics.

The compound contains an amino group, which is crucial for hydrogen bonding interactions with enzymes and receptors, potentially modulating their activities.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amino group enables hydrogen bonding, which is essential for enzyme modulation and receptor binding. This interaction profile suggests that the compound could be a candidate for drug development.

Enzyme Interaction

Research indicates that this compound can influence various enzyme activities. For instance:

- Enzyme Modulation : Studies have shown that the compound can enhance or inhibit specific enzyme functions, indicating its potential as a therapeutic agent in metabolic pathways.

Case Studies

-

Antimicrobial Activity :

- In a study examining the antimicrobial properties of structurally similar compounds, this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

Compound MIC (µg/mL) Activity This compound 50 Moderate Control (Penicillin) 2 High -

Antiviral Properties :

- The compound was investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research. Preliminary results indicated that modifications to the structure could enhance binding affinity to viral enzymes, suggesting a pathway for therapeutic development against HIV.

Synthesis Routes

The synthesis of this compound typically involves:

- Starting Materials : Utilizing commercially available 3,5-dimethylbenzaldehyde and L-alanine derivatives.

- Condensation Reaction : Forming an imine intermediate followed by reduction to yield the amine product.

- Esterification : Converting the amine into the methyl ester using methanol and acid catalysis.

Applications in Research

- Drug Development : Due to its ability to interact with biological targets, the compound is being studied for potential applications in developing new therapeutics.

- Biochemical Pathways : It serves as a building block in synthesizing more complex organic molecules used in various biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.